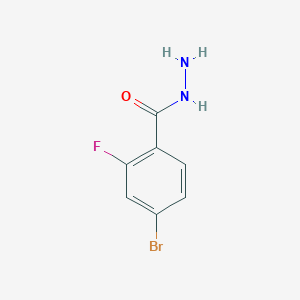
4-Bromo-2-fluorobenzohydrazide
概要
説明
4-Bromo-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . It has a molecular weight of 233.04 . The compound should be stored under inert gas and conditions to avoid include air sensitivity .科学的研究の応用
Synthesis and Characterization
4-Bromo-2-fluorobenzohydrazide has been involved in the preparation and crystallization of hydrazone derivatives. For instance, a study synthesized a new hydrazone derivative, N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (BFBH), and characterized its unsolvated and monohydrate forms using elemental analysis, IR spectra, NMR spectra, and X-ray single crystal structural determination (Xue, Han, Zhao, & Feng, 2011).
Application in Biological Studies
In the realm of biology, derivatives of this compound have shown promising results. One study involved the synthesis of a series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing various rings, which were screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).
Chemical Transformations
The compound has been used in various chemical transformations. For example, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene, demonstrating the versatility of this compound in synthetic chemistry (Chen, 2008).
Environmental Applications
In environmental science, studies have explored the metabolism of compounds similar to this compound. Alcaligenes denitrificans NTB-1 was found to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate, showing the relevance of such compounds in biodegradation processes (van den Tweel, Kok, & de Bont, 1987).
Applications in Material Science
In material science, 4-bromo-2-fluoromethoxybenzene (related to this compound) was used as a bi-functional electrolyte additive in lithium-ion batteries, showcasing its potential in improving battery safety and performance (Zhang, 2014).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
- BFBH is a hydrazone derivative synthesized from 5-bromo-2-hydroxybenzaldehyde and 2-fluorobenzohydrazide .
Target of Action
Pharmacokinetics
- BFBH’s solubility and lipophilicity influence its absorption. It may be absorbed through passive diffusion. It likely distributes to various tissues, including the liver and kidneys. BFBH may undergo hepatic metabolism, possibly via cytochrome P450 enzymes. Elimination occurs primarily through urine and feces. BFBH’s physicochemical properties affect its bioavailability .
生化学分析
Biochemical Properties
4-Bromo-2-fluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the inhibition and interaction with various enzymes and proteins. It has been observed to interact with hydrazone derivatives, which are known for their biological activities such as antibacterial, antifungal, and antitumor properties . The compound’s interaction with these biomolecules often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that hydrazone derivatives, including this compound, can affect the proliferation and differentiation of various cell types . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them, which can lead to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby modulating various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo oxidative deamination and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and efficacy, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
4-bromo-2-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZLNCOEBLRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



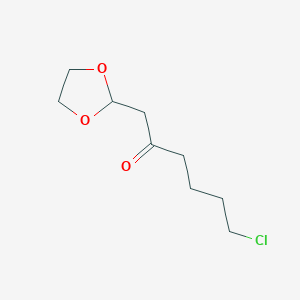

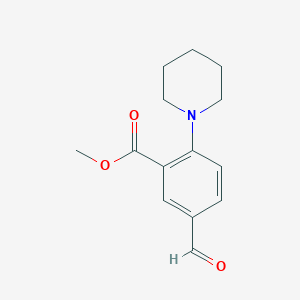
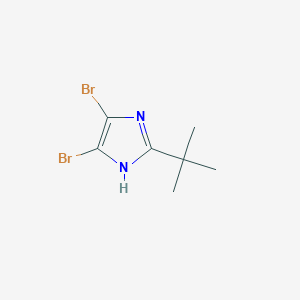

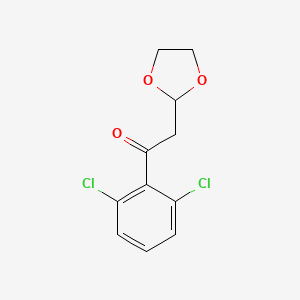
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
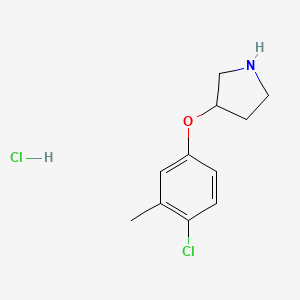
![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)


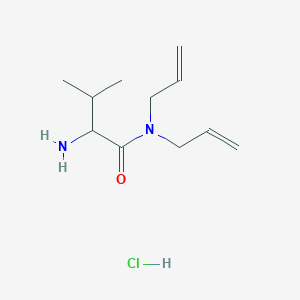
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)